5,7-Dimethoxynaphthalene-1,4-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H10O4 |
|---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
5,7-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O4/c1-15-7-5-8-9(13)3-4-10(14)12(8)11(6-7)16-2/h3-6H,1-2H3 |
InChI Key |
YUXALAZURFIIAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=O)C=CC2=O)C(=C1)OC |
Origin of Product |
United States |
Synthetic Methodologies for 5,7 Dimethoxynaphthalene 1,4 Dione and Its Analogues
De Novo Synthetic Strategies for the Naphthalene-1,4-dione Core
The construction of the bicyclic naphthalene-1,4-dione system is the foundational step. This can be achieved through various synthetic routes that build the ring system from simpler acyclic or monocyclic precursors.
Oxidation is a critical process in the synthesis of naphthoquinones. Typically, the final step in forming the quinone moiety is the oxidation of a corresponding hydroquinone (B1673460) or an activated naphthalene (B1677914) ring system. The mechanism often involves the removal of two electrons and two protons (a net loss of two hydrogen atoms) from the hydroquinone precursor.
Naphthoquinones themselves are active participants in redox processes. They can undergo a one- or two-electron reduction to form semiquinone and hydroquinone species, respectively. nih.gov This process, known as redox cycling, is often catalyzed by enzymes like NAD(P)H:quinone oxidoreductase-1 (NQO-1) in biological systems. nih.gov In a synthetic context, a variety of chemical oxidizing agents can be employed to convert a dihydroxynaphthalene into the corresponding dione (B5365651). The choice of oxidant is crucial to avoid over-oxidation or unwanted side reactions on other parts of the molecule.
Furthermore, 1,4-naphthoquinones can catalytically oxidize other substrates, such as hydrogen sulfide (B99878) (H₂S), to various sulfur species while being reduced themselves. mdpi.com This reactivity highlights the electrophilic nature of the quinone and the redox potential of its carbonyl groups. mdpi.com
Table 1: Common Oxidation Mechanisms in Naphthoquinone Chemistry
| Mechanism | Description | Key Intermediates | Relevance to Synthesis |
|---|---|---|---|
| Hydroquinone Oxidation | Two-electron, two-proton oxidation of a 1,4-dihydroxynaphthalene (B165239) to form the corresponding 1,4-naphthoquinone (B94277). | Semiquinone radical anion | Common final step to generate the naphthoquinone core. |
| Redox Cycling | Cyclic process of reduction of the naphthoquinone to a hydroquinone, followed by auto-oxidation back to the quinone, often generating reactive oxygen species (ROS). nih.gov | Semiquinone, Hydroquinone | Important in the biological activity and can influence synthetic workup conditions. |
| C-H Oxygenation | Photoinduced intramolecular redox reactions can lead to the oxygenation of C-H bonds on the quinone nucleus. researchgate.net | Excited state quinone | Offers a pathway for direct functionalization of the core structure. |
Modern organic synthesis employs several powerful reactions to construct the naphthalene ring system efficiently. These methods offer control over the substitution pattern, which is essential for preparing specifically functionalized naphthoquinones.
Diels-Alder Reaction: This [4+2] cycloaddition is a cornerstone for forming six-membered rings. A classic approach involves the reaction of a suitably substituted 1,3-diene with a benzoquinone as the dienophile. For instance, the reaction between cyclopentadiene (B3395910) and 1,4-benzoquinone (B44022) is a known route to form a methanonaphthalene-dione structure, which can serve as a precursor to more complex systems.
Annulation Reactions: These are ring-forming reactions where a new ring is fused onto an existing one. Various annulation strategies can be used to build the second ring of the naphthalene system onto a functionalized benzene (B151609) precursor.
Cycloaddition and Cyclization Cascades: More complex strategies involve multi-step sequences that occur in a single pot. These can include [3+2] cycloadditions to form intermediate heterocycles that rearrange or are converted to the naphthalene core. researchgate.net Other cascade reactions might involve radical generation, hydrogen-atom transfer, and subsequent cyclization to build the bicyclic framework. researchgate.net
Regioselective Introduction of Methoxy (B1213986) Substituents onto the Naphthalene Ring
To synthesize 5,7-dimethoxynaphthalene-1,4-dione, methoxy groups must be introduced at specific positions on the aromatic ring. This requires highly selective reactions.
The most common method for introducing methoxy groups is through the methylation of precursor hydroxyl groups (phenols). The key challenge is achieving chemoselectivity, especially when multiple hydroxyl groups are present.
A variety of methylating agents are available, each with its own reactivity and suitability for specific substrates. eurekaselect.com Common agents include:
Dimethyl sulfate (B86663) (DMS): A powerful and widely used methylating agent, typically used with a base like potassium carbonate or sodium hydroxide.
Methyl iodide (MeI): Another reactive methylating agent, often used with a milder base like silver(I) oxide or potassium carbonate.
Diazomethane (CH₂N₂): Effective for methylating acidic protons but is also toxic and explosive, requiring careful handling.
Methanol (B129727): Can be used for methylation under specific catalytic conditions, such as over an alumina (B75360) catalyst at high temperature and pressure for the methylation of α-naphthol. google.com
Selective methylation of phenolic hydroxyl groups is crucial, as these groups can enable the formation of reactive quinone methide intermediates that lead to undesirable polymerization reactions. osti.govresearchgate.net By blocking these reactive sites through methylation, the stability of the molecule can be enhanced and subsequent reactions can be directed elsewhere. osti.gov The choice of reaction conditions (solvent, base, temperature) is critical to control the regioselectivity of the methylation process. eurekaselect.com
Table 2: Common Methylating Agents for Phenolic Hydroxyl Groups
| Methylating Agent | Formula | Typical Conditions | Notes |
|---|---|---|---|
| Dimethyl sulfate | (CH₃)₂SO₄ | Basic conditions (e.g., K₂CO₃, acetone) | Highly effective but toxic. |
| Methyl iodide | CH₃I | Basic conditions (e.g., K₂CO₃, DMF) | Common and effective reagent. |
| Methanol | CH₃OH | High temperature/pressure over alumina catalyst google.com | Used in industrial-scale processes. |
Achieving the specific 5,7-dimethoxy substitution pattern requires a synthetic strategy that begins with an appropriately functionalized precursor. This often involves a multi-step synthesis starting from simpler materials. A logical approach would be to start with a benzene derivative that already contains the precursors to the methoxy groups in the desired 1,3-relationship (meta to each other).
For example, a synthesis could begin with 3,5-dihydroxybenzoic acid or a related compound. The carboxylic acid group could be used to direct further reactions or be removed later in the synthesis. The key would be to build the second ring onto this benzene core via an annulation reaction, ensuring the correct orientation to eventually place the dione functionality at the 1 and 4 positions. The hydroxyl groups would then be methylated at an appropriate stage, either before or after the construction of the full naphthalene skeleton, depending on the compatibility of the functional groups with the reaction conditions.
Derivatization and Functionalization of the Naphthoquinone Scaffold for Structure-Activity Relationship Studies
Once the core this compound is synthesized, it can be further modified to explore how different functional groups affect its biological activity. These structure-activity relationship (SAR) studies are crucial for developing potent and selective therapeutic agents. nih.gov
Derivatization often focuses on the quinone ring, which is more reactive. Positions 2 and 3 are common sites for modification.
Nucleophilic Substitution: Halogenated naphthoquinones (e.g., 2,3-dichloro-1,4-naphthoquinone) are versatile precursors. The chlorine atoms can be displaced by various nucleophiles, such as amines, to introduce a wide range of side chains. nih.gov The presence of a halogen atom can be crucial for maintaining biological potency. nih.gov
C-H Functionalization: Modern methods allow for the direct attachment of new groups to C-H bonds, providing an efficient way to create analogues. For example, ruthenium-catalyzed C-H alkenylation can be used to introduce vinylsulfonyl fluoride (B91410) moieties. researchgate.net
Ring Formation: The naphthoquinone scaffold can be expanded by fusing additional rings. For instance, reacting a 2-amino-3-chloro-1,4-naphthoquinone derivative with a base can lead to dehydration and the formation of a fused imidazole (B134444) ring system, increasing the rigidity of the molecule. nih.gov
SAR studies have identified key structural features that influence bioactivity. For example, in a series of anticancer analogues, the incorporation of an imidazole ring and hydrophobic terminal amine groups was found to enhance potency. nih.gov Similarly, in another study, the modification of 1-phenyl-1H-naphtho[2,3-d] nih.govmdpi.comresearchgate.nettriazole-4,9-dione derivatives led to the discovery of potent enzyme inhibitors. nih.gov
Table 3: Examples of Naphthoquinone Derivatization for SAR Studies
| Modification Site | Reaction Type | Functional Group Introduced | Observed Effect on Bioactivity | Reference |
|---|---|---|---|---|
| C2/C3-Position | Nucleophilic Substitution | Various amines | Potency and selectivity are highly dependent on the nature of the amine side chain. | nih.gov |
| C3-Position | Amide formation | Amide groups | Can improve selectivity while maintaining potency. | nih.gov |
| C2/C3-Positions | Dehydrative Cyclization | Fused imidazole ring | Increases molecular rigidity and can enhance potency. | nih.gov |
Strategies for Michael Addition Reactions and Side Chain Introduction
The Michael addition is a fundamental and versatile method for carbon-carbon bond formation in the synthesis of naphthoquinone derivatives. nih.govsemanticscholar.org This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl system, a key feature of the naphthoquinone scaffold. scielo.org.co The electrophilic nature of the naphthoquinone ring makes it an excellent Michael acceptor. scielo.org.co
A notable application of this strategy is the enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinones to nitroalkenes. This reaction, often promoted by chiral bifunctional organocatalysts, yields chiral functionalized naphthoquinones in high yields (81–95%) and with excellent enantioselectivities (91–98% ee), even at low catalyst loadings (1 mol %). nih.govsemanticscholar.org The resulting nitroalkylated naphthoquinone derivatives are versatile intermediates for further synthetic transformations. acs.org
The general procedure for this organocatalytic Michael addition involves stirring a mixture of the 2-hydroxy-1,4-naphthoquinone (B1674593) and the catalyst in a suitable solvent, such as tetrahydrofuran (B95107) (THF), at room temperature. A solution of the nitroalkene is then added, and the reaction is stirred for a period of 2 to 5 hours. nih.govsemanticscholar.org Purification of the product is typically achieved through flash chromatography. nih.govsemanticscholar.org
The introduction of side chains can also be achieved through Friedel-Crafts alkylation. For instance, the synthesis of menaquinone (MK) derivatives, which feature an isoprenoid side chain, often utilizes this method. A common approach involves the reduction of menadione (B1676200) to menadiol, followed by alkylation with an appropriate alcohol, such as geraniol, in the presence of a Lewis acid like BF₃∙OEt₂. nih.gov However, this method can suffer from low yields and the formation of isomeric mixtures. nih.gov
Nucleophilic Substitution Reactions for Diverse Substituent Integration
Nucleophilic substitution represents another key strategy for the functionalization of the naphthoquinone core, allowing for the introduction of a wide array of substituents. mdpi.com This approach is particularly useful for modifying halogenated naphthoquinone derivatives. scielo.org.comdpi.com
The reaction involves the displacement of a leaving group, typically a halogen atom, by a nucleophile. scielo.org.co Various nucleophiles, including amines, thiols, and alkoxides, can be employed to introduce nitrogen, sulfur, and oxygen-containing functionalities, respectively. mdpi.comnih.gov For example, 2,3-dichloro-1,4-naphthoquinone is a versatile starting material for introducing nucleophiles at the C2 and C3 positions. mdpi.com
The synthesis of aminonaphthoquinone derivatives can be achieved through the nucleophilic substitution of a halogenated 1,4-naphthoquinone by an amine. scielo.org.co This method provides an alternative to the Michael addition pathway for creating C-N bonds. scielo.org.co The reaction conditions for nucleophilic substitution can be varied to optimize yields and reaction times. While some reactions proceed at room temperature, others may require heating or the use of a catalyst. mdpi.com
Halogenation and Subsequent Functionalization Pathways
Halogenation of the naphthoquinone ring provides key intermediates for further synthetic modifications. The introduction of halogen atoms, such as bromine or chlorine, activates the ring towards nucleophilic substitution, as discussed previously. scielo.org.coscite.ai
An efficient procedure for the synthesis of 2,5,8-tribromonaphthalene-1,4-dione has been described, starting from naphthalene in a four-step process. researchgate.net This method involves bromination and subsequent transformations to yield the desired halogenated naphthoquinone. researchgate.net
Furthermore, 2-amino-3-halogenated naphthoquinones are valuable compounds with applications in medicinal chemistry. nih.gov Historically, their synthesis relied on a two-step process of dihalogenation followed by nucleophilic substitution or the halogenation of 2-aminonaphthoquinones. nih.gov More recent developments have focused on direct aminohalogenation methods to improve efficiency and selectivity. nih.gov
Synthetic Approaches for Glycosylation and Thiomethylglycosylation of Naphthoquinones
Glycosylation, the attachment of carbohydrate units to other molecules, can significantly impact the biological activity of naphthoquinones. nih.govresearchgate.net Synthetic strategies for O-glycosylation often involve the reaction of a hydroxy-substituted naphthoquinone with a protected sugar derivative. For example, the synthesis of naphthoquinone O-acetylglucosides has been achieved, and these compounds have shown enhanced cytotoxic activity compared to their parent aglycones. researchgate.net The reaction of 2-hydroxydichloronaphthazarins with a 1,2-orthoester of glucose can yield the corresponding glucosides. researchgate.net
While the provided search results focus heavily on O-glycosylation and C-ribosylation, specific methods for thiomethylglycosylation of this compound are not explicitly detailed. However, the general principles of nucleophilic substitution and addition reactions on the naphthoquinone ring suggest that such transformations would be feasible. The introduction of a thiomethyl group would likely involve the reaction of a suitable naphthoquinone precursor with a thiomethylating agent.
Techniques for Introducing Nitrogen and Sulfur Containing Functional Groups
The incorporation of nitrogen and sulfur atoms into the naphthoquinone framework is a common strategy to modulate their biological properties. researchgate.netopenmedicinalchemistryjournal.com As previously mentioned, Michael addition and nucleophilic substitution are the two primary methods for introducing these heteroatoms. scielo.org.comdpi.com
Nitrogen-Containing Groups: The synthesis of aminonaphthoquinones can be achieved via a Michael 1,4-addition of an amine to the 1,4-naphthoquinone ring, followed by oxidation, or through nucleophilic displacement of a halogen on a halogenated naphthoquinone. scielo.org.co The Mannich reaction provides another route to β-amino carbonyl derivatives of lawsone (2-hydroxy-1,4-naphthoquinone). scielo.org.co Furthermore, a metal-free aminohalogenation of quinones with alkylamines and N-halosuccinimides (NXS) has been developed for the synthesis of 2-amino-3-halogenated naphthoquinones. nih.gov
Sulfur-Containing Groups: Thioether derivatives of naphthoquinones are typically formed through the Michael addition of a thiol to the naphthoquinone ring. scielo.org.co For instance, the reaction of 1,4-naphthoquinone with N-acetyl-L-cysteine can yield the corresponding thia-Michael-type adduct. nih.gov A "green" methodology using water as a solvent has been reported for the synthesis of various nitrogen and sulfur-containing hetero-1,4-naphthoquinones. nih.gov This approach involves the reaction of 2,3-dichloro-1,4-naphthoquinone with various nitrogen and sulfur nucleophiles. nih.gov
Chemoenzymatic and Biosynthetic Pathways in Naphthoquinone Production
Chemoenzymatic Synthesis: Chemoenzymatic approaches combine the selectivity of enzymatic reactions with the efficiency of chemical synthesis to produce complex molecules like naphthoquinones. A notable example is the C-ribosylation of naphthoquinones. This process, discovered in the biosynthesis of the antibiotic alnumycin (B1248630) A, involves the initial attachment of D-ribose-5-phosphate to the polyaromatic aglycone by a C-glycosynthase, followed by dephosphorylation. nih.gov Studies have shown that a 1,4-quinoid system with an adjacent phenolic ring is crucial for this enzymatic reaction to occur. nih.gov
Biosynthetic Pathways: In nature, plants and microorganisms synthesize 1,4-naphthoquinones through several distinct metabolic routes, indicating a remarkable case of convergent evolution. nih.gov At least four different pathways have been identified, starting from various metabolic precursors. nih.gov
One of the major routes is the o-succinylbenzoic acid (OSB) pathway , which converts chorismate to 1,4-dihydroxy-2-naphthoate (DHNA). nih.gov DHNA serves as a key intermediate for the biosynthesis of menaquinone in bacteria and phylloquinone in plants. nih.gov In some plants, DHNA is also a precursor for specialized naphthoquinones like lawsone and juglone (B1673114). nih.gov
Another significant pathway starts with p-hydroxybenzoic acid (4HBA) , which can be derived from the core phenylpropanoid pathway. nih.gov The 4HBA ring is a precursor for shikonin (B1681659) and alkannin-type 1,4-naphthoquinones. nih.gov
The polyketide pathway is also involved in the biosynthesis of certain anthraquinones and naphthoquinones in plants. researchgate.net Furthermore, some naphthoquinones are biosynthesized via a pathway involving mevalonic acid/deoxyxylulose phosphate (B84403) . nih.gov
These biosynthetic pathways highlight the diverse origins of the naphthoquinone scaffold in nature and provide inspiration for biomimetic synthetic strategies.
Structural Elucidation and Advanced Spectroscopic Characterization of 5,7 Dimethoxynaphthalene 1,4 Dione Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 5,7-dimethoxynaphthalene-1,4-dione. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. mdpi.comnih.gov
Proton (¹H) NMR Analysis: Chemical Shifts and Coupling Patterns of Aromatic and Aliphatic Protons
In the ¹H NMR spectrum of this compound, the aromatic protons exhibit distinct chemical shifts and coupling patterns that are characteristic of their positions on the naphthalene (B1677914) ring. The protons on the quinonoid ring typically appear at different chemical shifts than those on the benzenoid ring. The methoxy (B1213986) groups give rise to sharp singlet signals in the aliphatic region of the spectrum. The specific chemical shifts and the splitting of signals due to coupling between adjacent protons (J-coupling) allow for the unambiguous assignment of each proton in the molecule. mdpi.comresearchgate.net
Table 1: Representative ¹H NMR Data for Naphthalene-1,4-dione Analogues
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2/H-3 | 6.9 - 7.1 | s | - |
| H-6 | 6.8 - 7.0 | d | ~2.5 |
| H-8 | 7.2 - 7.4 | d | ~2.5 |
| OCH₃ | 3.8 - 4.0 | s | - |
Note: The exact chemical shifts can vary depending on the solvent and the specific analogue.
Carbon (¹³C) NMR Analysis: Quaternary and Substituted Carbon Framework Characterization
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbons of the quinone moiety are characteristically found at very low field (downfield) in the spectrum, typically in the range of 180-190 ppm. libretexts.org The carbons bearing the methoxy groups, as well as the other aromatic carbons, resonate at specific chemical shifts that are influenced by their electronic environment. oregonstate.edu Quaternary carbons, which are not attached to any protons, often show weaker signals. youtube.com
Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Analogues
| Carbon | Chemical Shift (δ, ppm) |
| C=O (C-1, C-4) | 180 - 190 |
| C-O (C-5, C-7) | 160 - 165 |
| Aromatic C-H | 100 - 120 |
| Quaternary Aromatic C | 115 - 140 |
| OCH₃ | 55 - 60 |
Application of Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry
To definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed. sdsu.edu
COSY (Correlation Spectroscopy) reveals correlations between protons that are coupled to each other, helping to trace out the proton-proton connectivity within the aromatic spin systems. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) , formerly known as HMQC, correlates directly bonded proton and carbon atoms. sdsu.eduuvic.ca This is crucial for assigning the signals of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the methoxy protons to their corresponding carbons on the aromatic ring. diva-portal.org
Together, these 2D NMR techniques provide a complete and unambiguous structural assignment of this compound and its analogues. mdpi.com
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. libretexts.org It also provides information about the structure through the analysis of fragmentation patterns. miamioh.edu
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high accuracy (typically to within 5 ppm). nih.gov This allows for the calculation of the elemental formula of this compound, confirming the number of carbon, hydrogen, and oxygen atoms present in the molecule. This is a critical step in confirming the identity of a synthesized or isolated compound.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. lumenlearning.comlibretexts.org In the IR spectrum of this compound, characteristic absorption bands are observed for the key functional groups.
The most prominent features in the IR spectrum include:
C=O Stretching: Strong absorption bands in the region of 1650-1680 cm⁻¹ are characteristic of the conjugated ketone carbonyl groups of the quinone system. libretexts.org
C=C Stretching: Absorptions corresponding to the carbon-carbon double bonds of the aromatic ring are typically observed in the 1580-1600 cm⁻¹ region. pressbooks.pub
C-O Stretching: The stretching vibrations of the ether linkages of the methoxy groups give rise to strong bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.
C-H Stretching: Aromatic C-H stretching vibrations are usually seen as a group of weaker bands just above 3000 cm⁻¹. libretexts.org
The presence and position of these absorption bands provide strong evidence for the naphthoquinone skeleton and the methoxy substituents. pressbooks.pub
Table 3: Key IR Absorption Frequencies for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Quinone) | 1650 - 1680 | Strong |
| C=C (Aromatic) | 1580 - 1600 | Medium-Strong |
| C-O (Ether, Asymmetric) | 1200 - 1300 | Strong |
| C-O (Ether, Symmetric) | 1000 - 1100 | Strong |
| Aromatic C-H | > 3000 | Weak-Medium |
Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Transitions and Optical Properties
The electronic absorption and emission properties of a molecule are dictated by its electronic structure. For this compound, the core chromophore is the 1,4-naphthoquinone (B94277) system, which is further functionalized with two electron-donating methoxy groups.
Electronic Absorption (UV-Vis) Spectroscopy
The UV-Vis spectrum of 1,4-naphthoquinone derivatives is characterized by several absorption bands corresponding to different electronic transitions. Generally, these include intense bands in the UV region due to π → π* transitions within the aromatic system and a weaker band at longer wavelengths (in the visible region) corresponding to the n → π* transition of the carbonyl groups. researchgate.net The positions and intensities of these bands are sensitive to the nature and position of substituents on the naphthoquinone ring. nih.gov
The introduction of methoxy groups, which are strong auxochromes (color-enhancing groups), is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. This is due to the extension of the conjugated system through the lone pair of electrons on the oxygen atom of the methoxy group. For instance, the UV spectrum of 2-methoxy-1,4-naphthoquinone, a known analogue, would provide a valuable comparison. ebi.ac.uk Similarly, the study of juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) and its derivatives can offer insights, as the hydroxyl group at the 5-position is electronically similar to a methoxy group. wikipedia.orgnih.gov
The UV-Vis spectrum of 1,2-naphthoquinone, a related isomer, shows two weak π → π* bands at longer wavelengths (340 nm and 420 nm) and a strong π → π* band at a shorter wavelength (250 nm). nih.gov It is anticipated that this compound would exhibit a similar pattern, with the exact λmax values influenced by the specific positions of the two methoxy groups.
Interactive Data Table: UV-Vis Absorption Maxima of Naphthoquinone Analogues
| Compound | Solvent | λmax (nm) | Transition Type |
| 1,4-Naphthoquinone | Supercritical CO2 | ~330 | n → π |
| 2-Methoxy-1,4-naphthoquinone | Not Specified | Not Specified | - |
| Juglone (5-hydroxy-1,4-naphthoquinone) | Supercritical CO2 | ~330 | n → π |
| 1,2-Naphthoquinone | Not Specified | 250, 340, 420 | π → π, π → π |
Note: The data presented is for analogue compounds and serves as a reference for the expected spectral behavior of this compound.
Emission Spectroscopy
Many naphthoquinone derivatives are not strongly fluorescent in their native state. However, some hydroxynaphthoquinones can be assayed via fluorescence after chemical reduction. nih.gov For example, a method for the fluorescence assay of juglone involves its reduction with stannous chloride. nih.gov This suggests that this compound might also exhibit fluorescence upon reduction of its quinone moiety to a hydroquinone (B1673460).
The fluorescence properties of other naphthalene derivatives are well-documented. For instance, the metabolite of the drug nabumetone, 6-methoxy-2-naphthylacetic acid, has been studied using steady-state and time-resolved fluorescence experiments. nih.gov Such studies on related naphthalene systems can provide a basis for predicting the potential luminescent properties of the reduced form of this compound.
Pre Clinical Research and Potential Research Applications of Naphthoquinone Derivatives
Antimicrobial Activity Investigations (In Vitro Studies)
The antimicrobial potential of naphthoquinone derivatives has been a major focus of in vitro research, with studies exploring their efficacy against a wide range of pathogenic microorganisms.
Antibacterial Efficacy Against Reference and Clinical Gram-Positive and Gram-Negative Bacterial Strains
Naphthoquinone derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govsemanticscholar.org
Gram-Positive Bacteria: A number of 1,4-naphthoquinone (B94277) derivatives have shown strong antibacterial activity against Staphylococcus aureus, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as ≤ 0.125 µmol/L. researchgate.net For instance, 5-hydroxy-1,4-naphthoquinone, isolated from Caesalpinia sappan, has displayed selective growth inhibition against Clostridium perfringens. researchgate.net In a study, various synthesized 1,4-naphthoquinone derivatives demonstrated moderate to good antibacterial activity against S. aureus, with MIC values ranging from 15.6 to 500 µg/mL. semanticscholar.org Another study found that a series of 5,7-dihydroxyflavanone (B1678386) derivatives, which share some structural similarities with naphthoquinones, exhibited significant antimicrobial activity against Gram-positive bacteria. nih.gov
Gram-Negative Bacteria: The antibacterial effects of naphthoquinone derivatives also extend to Gram-negative bacteria. nih.gov For example, 1,4-naphthoquinone has shown better antibacterial activity against all tested pathogens compared to its hydroxyl derivative, 5-hydroxy-1,4-naphthoquinone. researchgate.net Synthesized 2-hydroxy-3-phenylsulfanylmethyl- nih.govnih.gov-naphthoquinones have shown activity against E. coli and P. aeruginosa with MIC values ranging from 4 to 64 μg/mL. nih.gov
Table 1: Antibacterial Activity of Selected Naphthoquinone Derivatives
| Compound/Derivative | Bacterial Strain(s) | Activity (MIC) | Reference(s) |
| 5,8-dimethoxy-1,4-naphthoquinone | S. aureus | ≤ 0.125 µmol/L | researchgate.net |
| 5-hydroxy-1,4-naphthoquinone | C. perfringens | Strong inhibition at 2 and 5 mg/disk | researchgate.net |
| 2-hydroxy-3-phenylsulfanylmethyl- nih.govnih.gov-naphthoquinones | E. coli, P. aeruginosa | 4-64 µg/mL | nih.gov |
| 1,4-naphthoquinone derivatives | S. aureus, E. coli | 15.6 - 500 µg/mL | semanticscholar.org |
Antifungal and Antimycobacterial Properties in Laboratory Models
Beyond their antibacterial effects, naphthoquinone derivatives have also been investigated for their activity against fungi and mycobacteria.
Antifungal Activity: Several naphthoquinone derivatives have demonstrated potent antifungal properties. nih.govnih.gov A series of 3-arylamino-5-methoxy-naphthalene-1,4-diones exhibited significant antifungal activity against Candida species and Aspergillus niger. nih.gov In one study, 2,3-dibromo-1,4-naphthoquinone (B88232) (2,3-DBNQ) showed prominent antifungal activity with MIC values ranging from <1.56 to 6.25 µg/mL. researchgate.net These compounds are believed to exert their effects by disrupting the fungal membrane. nih.gov
Antimycobacterial Activity: Naphthoquinones are also being explored as potential agents against Mycobacterium tuberculosis. nih.govnih.gov All six 1,4-naphthoquinone derivatives evaluated in one study were active against susceptible and resistant strains of M. tuberculosis, with MIC values between 12.5 and 206.6 μM. nih.govnih.gov These findings suggest that naphthoquinones could serve as a scaffold for developing new drugs to treat tuberculosis. nih.govnih.gov
Studies on Biofilm Inhibition and Eradication
Bacterial biofilms pose a significant challenge in treating infections due to their inherent resistance to antibiotics. Several studies have highlighted the potential of naphthoquinone derivatives to inhibit biofilm formation and eradicate existing biofilms. nih.gov
Inhibition of Biofilm Formation: Certain 2-hydroxy-3-phenylsulfanylmethyl- nih.govnih.gov-naphthoquinones have been identified as effective anti-biofilm molecules at sub-MIC concentrations against P. aeruginosa. nih.gov One compound, in particular, inhibited biofilm formation by up to 63.4%. nih.gov Similarly, a lawsone derivative demonstrated the ability to suppress biofilm formation in methicillin-resistant S. aureus (MRSA). bohrium.com The combination of 1,4-naphthoquinone and tryptophan has also been shown to significantly inhibit biofilm formation by S. aureus. nih.gov
Eradication of Mature Biofilms: Some naphthoquinone derivatives have also shown the ability to reduce mature biofilms of P. aeruginosa. nih.gov The combined application of 1,4-naphthoquinone and tryptophan was able to disintegrate approximately 70% of pre-existing S. aureus biofilms. nih.gov
Anticancer Potential in Cellular Models (In Vitro Cytotoxicity and Pro-Apoptotic Effects)
The anticancer properties of naphthoquinone derivatives have been extensively studied in various cancer cell lines, revealing their potential to induce cell death through cytotoxicity and apoptosis. nih.govfrontiersin.org
Evaluation in Various Cancer Cell Lines (e.g., mouse neuroblastoma, liver cancer, lung cancer, breast cancer)
The cytotoxic effects of naphthoquinone derivatives have been demonstrated across a range of cancer cell lines.
Neuroblastoma: Certain sulfur-containing 1,4-naphthoquinone derivatives have shown selective cytotoxicity towards SH-SY5Y neuroblastoma cells. mdpi.com
Liver Cancer: 5,7-dimethoxyflavone, a compound with a similar core structure, has been shown to induce apoptosis, ROS generation, and cell cycle arrest in the HepG2 liver cancer cell line. nih.gov Another study showed that 2-benzylthio-5,8-dimethoxynaphthalene-1,4-dione leads to apoptotic cell death in Ras-mutated liver cancer cells by increasing cellular reactive oxygen species levels. spandidos-publications.com
Lung Cancer: Naphthoquinone derivatives have been evaluated for their anticancer activity on A549 lung cancer cells, with some compounds exhibiting promising concentration-dependent anticancer activity. nih.gov
Breast Cancer: A study on tetracene-5,12-dione, a naphthoquinone-related compound, demonstrated marked efficacy against breast cancer cell lines. plos.org
Assessment of Selective Cytotoxicity Towards Transformed Cells
A crucial aspect of cancer chemotherapy is the ability to selectively target cancer cells while minimizing damage to normal, healthy cells. Several studies have indicated that naphthoquinone derivatives possess this desirable characteristic. nih.gov
One study highlighted that certain naphthoquinone derivatives exert selective anticancer activity on A549 lung cancer cells. nih.gov Another research effort focused on developing naphthalene-1,4-dione analogues with cancer cell-specific cytotoxicity, finding that an imidazole (B134444) derivative exhibited a favorable balance of potency and selectivity. rsc.org The compound 1-hydroxy-5,7-dimethoxy-2-naphthalene-carboxaldehyde (HDNC) was found to inhibit the proliferation of multiple cancer cells while not affecting normal mouse embryo fibroblasts at similar concentrations. nih.gov Furthermore, a study on 7-MEOTA-tacrine heterodimers showed inhibition of cell growth in the HL-60 cancer cell line without significant cytotoxicity to normal human dermal fibroblasts, suggesting beneficial selectivity. nih.gov
Table 2: Anticancer Activity of Selected Naphthoquinone Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Effect | Reference(s) |
| Sulfur-containing 1,4-naphthoquinone derivatives | SH-SY5Y (Neuroblastoma) | Selective cytotoxicity | mdpi.com |
| 5,7-dimethoxyflavone | HepG2 (Liver Cancer) | Apoptosis, ROS generation, cell cycle arrest | nih.gov |
| 2-benzylthio-5,8-dimethoxynaphthalene-1,4-dione | Ras-mutated liver cancer cells | Apoptotic cell death | spandidos-publications.com |
| Naphthoquinone derivatives | A549 (Lung Cancer) | Concentration-dependent anticancer activity | nih.gov |
| Tetracene-5,12-dione | Breast cancer cell lines | Marked efficacy | plos.org |
| Imidazole derivative of naphthalene-1,4-dione | HEC1A (Endometrial Cancer) | Potency and selectivity | rsc.org |
| 1-hydroxy-5,7-dimethoxy-2-naphthalene-carboxaldehyde (HDNC) | HCT-116 (Colon Cancer), HEp-2 (Epithelial Carcinoma) | Inhibited proliferation | nih.gov |
| 7-MEOTA-tacrine heterodimers | HL-60 (Promyelocytic Leukemia) | Inhibition of cell growth | nih.gov |
Anti-Inflammatory Effects in In Vitro Models
Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. nih.gov The anti-inflammatory properties of naphthoquinone derivatives have been extensively studied, particularly their ability to modulate inflammatory pathways in macrophage cell lines, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. rsc.orgnih.gov
Detailed research findings demonstrate that many 1,4-naphthoquinone derivatives can significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator. nih.gov In one study, twelve 1,4-naphthoquinone derivatives isolated from the endophytic fungus Talaromyces sp. SK-S009 were tested for their ability to inhibit LPS-induced NO production in RAW 264.7 cells. The results showed that, with one exception, all compounds exhibited more potent inhibition of NO production than the positive control, indomethacin (B1671933) (IC₅₀ of 26.3 μM). nih.gov
Further investigation into the mechanisms of action revealed that these compounds can suppress the expression of critical pro-inflammatory enzymes and cytokines. For instance, one of the tested naphthoquinone derivatives was found to inhibit the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages. nih.gov Additionally, it reduced the mRNA levels of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov Similarly, a crude extract containing 3,5,8-trihydroxy-6-methoxy-2-(5-oxohexa-1,3-dienyl)-naphthanthene-1,4-dione (3,5,8-TMON) was shown to inhibit the activity of the transcription factor NF-kB and the production of both NO and IL-6 in RAW 264.7 cells. rsc.org
Another target for the anti-inflammatory action of naphthoquinones is the P2X7 receptor, an ATP-gated ion channel involved in inflammation. A study identified five naphthoquinone sulfonamide derivatives that inhibited ATP-induced IL-1β release mediated by the P2X7 receptor, with some compounds showing higher potency than the known antagonist Brilliant Blue G (BBG). nih.gov
Table 1: Inhibitory Effects of Naphthoquinone Derivatives on Inflammatory Mediators
| Compound/Derivative | In Vitro Model | Target/Mediator | Effect | IC₅₀ Value (µM) | Source |
|---|---|---|---|---|---|
| 1,4-Naphthoquinone Derivatives (1, 3-12) | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) Production | Inhibition | 1.7 - 49.7 | nih.gov |
| Indomethacin (Control) | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) Production | Inhibition | 26.3 | nih.gov |
| Naphthoquinone Derivative 9 | LPS-stimulated RAW 264.7 cells | iNOS, COX-2, IL-1β, IL-6, TNF-α mRNA | Reduction | N/A | nih.gov |
| Naphthoquinone Sulfonamide (PS09) | Mouse Peritoneal Macrophages | P2X7R-mediated IL-1β Release | Inhibition | 0.09 ± 0.01 | nih.gov |
| Naphthoquinone Sulfonamide (PS10) | Mouse Peritoneal Macrophages | P2X7R-mediated IL-1β Release | Inhibition | 0.7 ± 0.1 | nih.gov |
Neuroprotective Activities and Relevant Mechanisms
Naphthoquinone derivatives have demonstrated significant potential in protecting neuronal cells from damage, a key strategy in combating neurodegenerative diseases like Parkinson's and Alzheimer's. nih.govresearchgate.net The neuroprotective effects of these compounds are often attributed to their ability to counteract oxidative stress, a common factor in neuronal cell death. nih.govnih.gov
In vitro studies using neuronal cell lines such as Neuro-2a and SH-SY5Y have provided substantial evidence of these protective activities. For example, synthetic derivatives of juglone (B1673114) and naphthazarin were shown to protect Neuro-2a cells from the neurodegenerative effects of various neurotoxins. nih.govresearchgate.net The primary mechanism appears to be the maintenance of the redox potential within neuronal cells by acting on enzymes that regulate reactive oxygen species (ROS). nih.gov A study involving 44 derivatives of 5,8-dihydroxy-1,4-naphthoquinone (B181067) found that several compounds could protect Neuro-2a cells from toxicity induced by paraquat (B189505) and 6-hydroxydopamine (6-OHDA), two neurotoxins used to model Parkinson's disease. nih.gov This protection was associated with the suppression of oxidative stress, reduction of ROS and NO formation, and the normalization of mitochondrial membrane potential. nih.govmdpi.com
In models of Alzheimer's disease, aminonaphthoquinone derivatives have been shown to mitigate cellular damage induced by amyloid-beta (Aβ₄₂) in SH-SY5Y cells. nih.gov These compounds preserved cell viability and morphology, exhibited potent antioxidant activity by decreasing intracellular ROS, preserved mitochondrial membrane potential, and protected against membrane damage. nih.gov Molecular docking studies suggest that these derivatives may exert their effects by binding to and modulating sirtuin 1 (SIRT1), a protein with a crucial role in cellular health and longevity. nih.gov Other proposed mechanisms for the neuroprotective effects of naphthoquinones include the inhibition of the enzyme MAO-B by naphthazarin and the inhibition of α-synuclein aggregation, a hallmark of Parkinson's disease. nih.govresearchgate.net
Table 2: Neuroprotective Activities of Naphthoquinone Derivatives in In Vitro Models
| Derivative Class | In Vitro Model | Inducing Agent/Disease Model | Observed Effect | Proposed Mechanism | Source |
|---|---|---|---|---|---|
| Aminonaphthoquinones | SH-SY5Y cells | Amyloid Beta (Aβ₄₂) | Mitigated cellular damage, preserved viability | Antioxidant activity, modulation of SIRT1 and BACE1 | nih.gov |
| Juglone & Naphthazarin Derivatives | Neuro-2a cells | Neurotoxins | Protected against neurodegeneration | Balancing ROS, protecting from oxidative stress | nih.govresearchgate.net |
| 5,8-dihydroxy-1,4-naphthoquinone Derivatives | Neuro-2a cells | Paraquat, 6-OHDA | Protected from neurotoxic effects | Suppression of oxidative stress, normalization of mitochondrial function | nih.gov |
| Vitamin K & Synthetic Hybrids | N/A | Parkinson's Disease Model | Inhibition of α-synuclein aggregation | Direct interaction with α-synuclein | nih.govresearchgate.net |
Application as Chemical Probes for Investigating Specific Biological Pathways
Beyond their direct therapeutic potential, naphthoquinone derivatives serve as valuable chemical probes for exploring and understanding complex biological pathways. Their ability to interact with specific cellular targets allows researchers to dissect molecular mechanisms underlying various physiological and pathological processes. frontiersin.orgnih.gov
One such application is in the study of cellular stress responses. A naphthoquinone derivative known as BH10 was identified for its ability to selectively induce cytotoxicity in cancer cells. nih.gov Further investigation using a biotinylated version of BH10 in pull-down assays suggested that it may target the Kelch-like ECH-associated protein 1 (Keap1). nih.gov Keap1 is a critical regulator of the Nrf2 pathway, which governs the cellular defense against oxidative stress. By using BH10 as a probe, researchers can further investigate the role of Keap1 in cancer metabolism and redox biology. nih.gov
In another example, computational and experimental studies have explored naphthoquinone derivatives as potential inhibitors of specific enzymes involved in disease. One investigation focused on peptide methionine sulfoxide (B87167) reductase (MSR), a protein crucial in both cancer and bacterial inflammation. frontiersin.org Molecular docking simulations showed that a specific derivative, 2-(4-butylbenzyl)-3-hydroxynaphthalene-1,4-dione, establishes a strong interaction with the MSR protein, suggesting its potential as a selective inhibitor. frontiersin.org Such compounds can be used as chemical tools to probe the function of MSR in different biological contexts and to validate it as a therapeutic target. The versatility of the naphthoquinone scaffold allows for the development of a wide range of such probes to investigate various biological questions. frontiersin.org
Natural Occurrence and Biosynthetic Pathways of Naphthoquinone Derivatives
Isolation and Identification from Diverse Natural Sources (e.g., Plants, Fungi, Marine Organisms)
Naphthoquinones are a widespread class of secondary metabolites found across various domains of life, including the plant kingdom, fungi, bacteria, and marine organisms. researchgate.netresearchgate.netresearchgate.net Their isolation and identification involve a range of phytochemical and analytical techniques.
Historically, plants have been the most studied source of naphthoquinones. These compounds are often pigments and are responsible for the coloration of various plant tissues. researchgate.net They are particularly common in families such as Plumbaginaceae, Droseraceae, Ebenaceae, Bignoniaceae, and Boraginaceae. researchgate.netresearchgate.netscielo.br For instance, the roots of Alkanna tinctoria have been a source for the isolation of multiple naphthoquinones, including the recently identified novel compounds alkannin (B1664780) and angelylalkannin. nih.gov Similarly, four different shikonin-related naphthoquinones were isolated from the root-bark of Lithospermum viridiflorum. researchgate.net
Fungi, including those from unique environments like freshwater and marine habitats, are also a rich source of novel naphthoquinones. thieme-connect.commdpi.com An investigation of the freshwater fungus Astrosphaeriella papuana led to the isolation of three new naphthoquinones named astropaquinones A, B, and C. thieme-connect.comnih.gov Endophytic fungi, which reside within plant tissues, are another promising source. A study on Talaromyces sp. SK-S009, an endophytic fungus from a mangrove, yielded twelve 1,4-naphthoquinone (B94277) derivatives, two of which were new to science. mdpi.com
The marine environment offers a vast and unique chemical diversity, including novel naphthoquinones. springernature.com Marine-derived actinomycetes, such as Streptomyces species, have been shown to produce naphthoquinone-based meroterpenoids, which are hybrid molecules of polyketide and terpenoid origin. mdpi.comnih.gov For example, chemical investigation of Streptomyces sp. B9173, isolated from sea sediment, led to the identification of several naphthoquinone-containing compounds, including three new flaviogeranin derivatives. mdpi.comnih.gov The marine fungus Hypoxylon rubiginosum was found to produce 1′-hydroxy-4′,8,8′-trimethoxy-[2,2′-binaphthalene]-1,4-dione, a compound with a unique naphthoquinone-naphthol skeleton. tandfonline.com
Table 1: Examples of Naturally Occurring Naphthoquinones and Their Sources
| Compound Name | Natural Source | Organism Type |
|---|---|---|
| Juglone (B1673114) | Juglans regia (Walnut) | Plant |
| Lawsone | Lawsonia inermis (Henna) | Plant |
| Plumbagin (B1678898) | Plumbago species | Plant |
| Shikonin (B1681659) | Lithospermum erythrorhizon | Plant |
| Lapachol (B1674495) | Tabebuia species (Lapacho tree) | Plant |
| Astropaquinones | Astrosphaeriella papuana | Fungus |
| Talanaphthoquinones | Talaromyces sp. | Fungus |
| Flaviogeranins | Streptomyces sp. | Marine Bacterium |
Elucidation of Biosynthetic Precursors and Enzymatic Pathways
The biosynthesis of the naphthoquinone scaffold in nature is remarkable for its convergent evolution, with several distinct pathways having evolved independently to produce this core structure. nih.gov In vascular plants, at least four different metabolic routes have been identified, utilizing different precursors and enzymatic steps. researchgate.netnih.gov
The primary pathways for naphthoquinone biosynthesis in plants are:
The Chorismate/o-Succinylbenzoic acid (OSB) Pathway : This is one of the best-characterized pathways, leading to the formation of phylloquinone (Vitamin K1) in all plants and also serving as a branch point for specialized naphthoquinones like lawsone and juglone. nih.gov The pathway begins with chorismate, a key intermediate of the shikimate pathway. A series of seven core reactions converts chorismate into 1,4-dihydroxy-2-naphthoate (DHNA), which is the direct precursor for these naphthoquinones. nih.gov
The p-Hydroxybenzoic Acid (pHBA) Pathway : This pathway is responsible for the synthesis of shikonin and its derivatives in the Boraginaceae family. It involves the coupling of pHBA, derived from phenylalanine, with geranyl pyrophosphate (GPP) from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway. nih.gov
The Homogentisate (B1232598) (HGA) Pathway : This route produces compounds like chimaphilin. It is proposed that homogentisate is decarboxylated to toluquinol, which is then prenylated and cyclized to form the naphthoquinone structure. nih.gov
The Acetate-Polymalonate Pathway : This pathway is common in fungi and bacteria for producing a variety of aromatic compounds, including some naphthoquinones. researchgate.net
Enzymes play a critical role in these pathways. For example, in the OSB pathway, isochorismate synthase (ICS) catalyzes the conversion of chorismate to isochorismate, a crucial initial step. nih.gov In bacteria like Mycobacterium phlei, the enzyme o-succinylbenzoate synthase is key to menaquinone (Vitamin K2) biosynthesis. capes.gov.br The heterologous expression of polyketide synthase enzymes in microbial chassis cells like E. coli and Saccharomyces cerevisiae has been used to produce polyketide naphthoquinones for research and industrial purposes. nih.gov
Ecological and Pharmacological Relevance of Naturally Occurring Naphthoquinones
Naphthoquinones are highly reactive molecules that play significant roles in the chemical ecology of their producing organisms and exhibit a broad spectrum of pharmacological activities. researchgate.netresearchgate.netmdpi.com
Ecological Relevance: In plants, many naphthoquinones function as allelochemicals, which are compounds released into the environment that influence the growth, survival, and reproduction of other organisms. researchgate.net The classic example is juglone, which is exuded from the roots of walnut trees and inhibits the growth of many other plant species nearby. researchgate.net This allelopathic activity helps the producing plant to reduce competition for resources. Naphthoquinones also act as phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack, thus serving as a chemical defense mechanism. researchgate.net Their insecticidal properties further contribute to plant defense. researchgate.netnih.gov
Pharmacological Relevance: The pharmacological properties of naphthoquinones are extensive and have been the subject of intense research for drug development. nih.govchemrj.orgnih.gov Their biological effects are often attributed to their ability to undergo redox cycling, generating reactive oxygen species (ROS), and to act as electrophiles, forming covalent bonds with biological nucleophiles like proteins and DNA. mdpi.comannualreviews.orgmdpi.com
Key pharmacological activities include:
Antimicrobial and Antifungal Activity: Many naphthoquinones, such as plumbagin and juglone, show significant activity against a range of bacteria and fungi. researchgate.netscielo.brnih.gov Some derivatives have been shown to inhibit fungal growth at concentrations comparable to established antifungal drugs. scielo.br Their mechanism can involve damaging the bacterial cell membrane or inhibiting essential enzymes. nih.gov
Anticancer and Cytotoxic Activity: This is one of the most studied properties of naphthoquinones. chemrj.orgnih.gov Compounds like lapachol, β-lapachone, and plumbagin have demonstrated potent cytotoxic effects against various cancer cell lines. nih.govmdpi.com Their mechanisms of action are complex and can include the inhibition of DNA topoisomerase enzymes, induction of apoptosis (programmed cell death) through ROS generation, and interference with cellular respiration. mdpi.comchemrj.orgmdpi.com
Anti-inflammatory Activity: Several naphthoquinone derivatives have been shown to possess anti-inflammatory properties. researchgate.netnih.gov For example, derivatives isolated from the endophytic fungus Talaromyces sp. significantly inhibited the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells. mdpi.com
Antiviral and Antiparasitic Activity: Naphthoquinones have also been investigated for their ability to combat viruses and parasites. researchgate.netnih.gov For instance, derivatives of lapachol have been studied for their trypanocidal activity against Trypanosoma cruzi, the parasite that causes Chagas disease. mdpi.com
The diverse biological activities of this class of compounds underscore their importance as lead structures in medicinal chemistry for the development of new therapeutic agents. mdpi.comijirset.com
Advanced Analytical Techniques for Characterization and Quantification
Chromatographic Methods (HPLC, LC-MS/MS) for Separation, Identification, and Quantification
High-Performance Liquid Chromatography (HPLC) and its coupling with tandem mass spectrometry (LC-MS/MS) represent the gold standard for the analysis of naphthoquinones like 5,7-Dimethoxynaphthalene-1,4-dione. These methods offer robust separation, definitive identification, and accurate quantification.
Reversed-phase HPLC (RP-HPLC) is commonly employed for the separation of naphthoquinones. ijcce.ac.ir The separation is typically achieved on a non-polar stationary phase, such as a C18 column, with a polar mobile phase. nih.govmdpi.com The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). ijcce.ac.irmdpi.comphenomenex.com To improve peak shape and resolution, additives such as phosphoric acid or ammonium (B1175870) fluoride (B91410) may be incorporated into the mobile phase. mdpi.comphenomenex.com Detection for HPLC analysis is frequently performed using a UV-Vis detector, as the naphthoquinone ring system is inherently chromophoric. ijcce.ac.ir
For more complex samples or when higher sensitivity and selectivity are required, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method. phenomenex.comnih.gov LC-MS/MS provides molecular weight information and fragmentation patterns, which serve as a highly specific fingerprint for the analyte, confirming its identity with great confidence. This technique is particularly advantageous for its ability to detect and quantify analytes at very low concentrations, often in the picogram-per-milliliter (pg/mL) range. nih.gov Sample preparation for LC-MS/MS can be as straightforward as protein precipitation for cleaner matrices or may involve solid-phase extraction (SPE) to remove interferences and concentrate the analyte from more complex biological or environmental samples. phenomenex.comnih.gov
Table 1: Representative Chromatographic Conditions for Naphthoquinone Analysis This table presents a summary of typical conditions and is not specific to this compound.
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Technique | RP-HPLC, LC-MS/MS | ijcce.ac.irnih.gov |
| Column | C18 (e.g., 150 mm x 2 mm, 3 µm) | mdpi.com |
| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | mdpi.comphenomenex.com |
| Mobile Phase Additive | Phosphoric Acid or Ammonium Fluoride | mdpi.comphenomenex.com |
| Detection | UV-Vis, Tandem Mass Spectrometry (MS/MS) | ijcce.ac.irnih.gov |
| Ionization (for MS) | Electrospray Ionization (ESI) | nih.gov |
While this compound possesses a native chromophore for UV detection, derivatization can be a powerful strategy to enhance detection sensitivity and selectivity, particularly for mass spectrometry. nih.govresearchgate.net Derivatization involves chemically modifying the analyte to introduce a tag that improves its analytical properties. academicjournals.org
A notable strategy for quinones involves derivatization with methanol to improve their ionization efficiency in electrospray ionization-mass spectrometry (ESI-MS). nih.gov This pre-column derivatization introduces methoxy (B1213986) tags to the quinone structure, which can significantly enhance the signal in the mass spectrometer. This method has been shown to lower the limits of detection (LODs) for several quinones to the low picogram level. nih.gov The reaction conditions, such as time and solvent composition (e.g., pure methanol vs. methanol/water mixtures), can be adjusted to balance reaction speed with detection sensitivity. nih.gov
In other contexts, naphthoquinones themselves can be used as derivatizing agents. For instance, 1,4-naphthoquinone (B94277) has been utilized as a pre-column reagent for the liquid chromatography analysis of aliphatic thiols. nih.gov It reacts selectively with the thiol group to form an adduct that can be readily detected by UV at a specific wavelength. nih.gov While this application uses a naphthoquinone as a tool to analyze other compounds, the underlying principle demonstrates the reactivity of the quinone structure that can be exploited for various analytical derivatization schemes.
Electrochemical Methods (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry) for Redox Behavior Analysis
Electrochemical techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are invaluable for studying the redox behavior of quinones. publish.csiro.au These methods provide critical insights into the electron transfer mechanisms, potentials, and stability of the various oxidation states of this compound. The electrochemical behavior of quinones is often pH-dependent and proceeds via a diffusion-controlled process. publish.csiro.auresearchgate.net
Studies on structurally related compounds, such as 5,8-dihydroxynaphthalene-1,4-dione (Naphthazarin), offer a model for understanding the electrochemical properties of this compound. publish.csiro.au In buffered aqueous ethanol, the redox process of Naphthazarin was found to be pH-dependent. publish.csiro.au Cyclic voltammetry reveals the potentials at which oxidation and reduction occur. tuwien.at The general mechanism for quinones in protic media involves two-electron, two-proton transfers. However, for certain structures like Naphthazarin, the presence of hydroxyl groups can stabilize the intermediate semiquinone radical (formed by a one-electron, one-proton step), preventing the second reduction step under some conditions. publish.csiro.au
Differential pulse and square wave voltammetry can provide further evidence on the reversibility of the redox processes and can be used for quantitative analysis. publish.csiro.au From these voltammetric studies, key electrochemical parameters can be determined, including the acid dissociation constant (pKa), electron transfer coefficients, and diffusion coefficients. publish.csiro.au
Table 2: Summary of Electrochemical Findings for a Structurally Related Naphthoquinone (5,8-dihydroxynaphthalene-1,4-dione) Data from a study on a related compound, presented here as a model for the potential electrochemical behavior.
| Technique | Key Finding | Reference |
|---|---|---|
| Cyclic Voltammetry (CV) | Investigates pH-dependent, diffusion-controlled redox processes. | publish.csiro.au |
| CV Mechanism | Formation of a stable semiquinone radical via 1e-, 1H+ transfer. | publish.csiro.au |
| Differential Pulse Voltammetry (DPV) | Provides evidence on the reversibility of redox peaks. | publish.csiro.au |
| Square Wave Voltammetry (SWV) | Confirms the reversible and quasi-reversible nature of redox processes. | publish.csiro.au |
| Determined Parameters | pKa, transfer coefficient, diffusion coefficient, electron transfer rate. | publish.csiro.au |
Future Directions and Emerging Research Perspectives for 5,7 Dimethoxynaphthalene 1,4 Dione
Development of Novel and Green Synthetic Strategies for Isomer-Specific Naphthoquinone Production
The synthesis of naphthoquinones is evolving towards more environmentally friendly and efficient methods. rsc.orgresearchgate.net A significant challenge lies in achieving isomer-specific production, as different regioisomers can exhibit distinct biological activities. nih.gov
Current and Future Approaches:
Enzymatic Synthesis: Laccase-catalyzed reactions are being explored for the one-pot synthesis of 1,4-naphthoquinones in aqueous media, eliminating the need for hazardous heavy metal reagents and organic solvents. rsc.orgresearchgate.net This green chemistry approach involves the in-situ generation of para-quinones from 1,4-hydroquinones, followed by a Diels-Alder reaction and subsequent oxidation. rsc.org
Metal-Free Catalysis: Metal-free, high-yielding strategies are being developed to convert abundant feedstocks like lawsones into medicinally important 1,2- and 1,4-naphthoquinones. rsc.org These methods often utilize microwave irradiation to accelerate reactions. rsc.org
Solvent-Free Conditions: The use of catalysts like Indium(III) triflate under solvent-free conditions provides a simple, mild, and environmentally friendly route to novel 1,4-naphthoquinones. nih.govresearchgate.net
Transition Metal Catalysis: Iridium-catalyzed enantioselective β-allenylation of 2-hydroxynaphthoquinones represents a sophisticated method for producing chiral β-butyl lawsone derivatives with high enantioselectivity. rsc.org
These advancements in synthetic chemistry are crucial for creating a diverse library of naphthoquinone isomers, including those of 5,7-Dimethoxynaphthalene-1,4-dione, for biological screening and development.
Deeper Elucidation of Molecular Mechanisms of Action through Systems Biology Approaches
Understanding how this compound and related compounds exert their biological effects at a molecular level is paramount for their development as therapeutic agents. Systems biology, which integrates various "-omics" data, offers a holistic view of the cellular response to these compounds.
Naphthoquinones are known to induce cytotoxicity through various mechanisms, including redox cycling, arylation, and the generation of reactive oxygen species (ROS). mdpi.commdpi.com They can also inhibit key enzymes like topoisomerases. mdpi.com For instance, some naphthoquinone derivatives have been shown to induce apoptosis in cancer cells by reducing the mitochondrial membrane potential and activating caspases. nih.gov
Future research will likely focus on:
Identifying specific protein targets: Pinpointing the direct molecular targets of this compound is a critical step.
Mapping signaling pathways: Elucidating the downstream signaling cascades affected by the compound will provide a more comprehensive understanding of its mechanism of action. This includes pathways like the JNK pathway, which is involved in cellular stress responses and apoptosis. researchgate.net
Understanding redox modulation: Further investigation into how these compounds modulate cellular redox homeostasis will be crucial. nih.gov
Rational Design and Synthesis of Highly Potent and Selective Naphthoquinone Analogues
The rational design of new naphthoquinone analogues aims to improve their potency and selectivity towards specific biological targets, thereby enhancing their therapeutic index and reducing off-target effects. rsc.orgnih.gov This approach relies on a deep understanding of structure-activity relationships (SAR).
Key Strategies in Rational Design:
Pharmacophore Analysis and Molecular Docking: Computational tools are used to identify the key structural features required for biological activity and to predict how new analogues will bind to their target proteins. nih.govnih.gov
Structural Modification: Based on SAR studies, chemists can systematically modify the naphthoquinone scaffold to optimize its properties. For example, the introduction of different functional groups can influence the compound's electronic properties, lipophilicity, and steric interactions with its target. nih.gov
Enantioselective Synthesis: For chiral naphthoquinones, the synthesis of specific enantiomers is crucial, as different stereoisomers can have vastly different biological activities. rsc.org
Recent studies have demonstrated that minor structural modifications, such as the addition of a halogen atom, can significantly impact the cytotoxic potency of naphthoquinone derivatives. mdpi.com The development of computational pipelines that can rapidly design and predict the synthesizability and biological activity of novel analogs is also a promising future direction. rsc.org
Exploration of Naphthoquinone Hybrid Molecules and Conjugates for Enhanced Bioactivity
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool for developing novel therapeutic agents with enhanced or synergistic bioactivity. nih.govnih.gov This approach is being increasingly applied to naphthoquinones. nih.govnih.gov
Examples of Naphthoquinone Hybrids:
Naphthoquinone-Triazole Hybrids: The incorporation of a 1,2,3-triazole ring has been shown to be a successful strategy in developing potent antimicrobial and anticancer agents. mdpi.com
Naphthoquinone-Indole Scaffolds: Combining the naphthoquinone core with an indole (B1671886) moiety, another biologically important scaffold, has led to the synthesis of novel compounds with potential therapeutic applications. nih.govresearchgate.net
Conjugation with Nucleosides: Hybrid molecules combining 1,4-naphthoquinone (B94277) with thymidine (B127349) derivatives have been synthesized and evaluated for their anticancer activity. mdpi.com
Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) in Mechanistic Studies
The integration of multi-omics data provides a powerful, systems-level approach to unraveling the complex mechanisms of action of compounds like this compound. nih.govrsc.org By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can obtain a comprehensive picture of the cellular perturbations induced by the compound. nih.govrsc.org
Benefits of Multi-Omics Integration:
Holistic Understanding: It allows for the study of the flow of information from the genome to the phenome, providing insights into the interplay between different molecular layers. nih.gov
Hypothesis Generation: Integrated analysis can help generate new hypotheses about the compound's mechanism of action and identify potential biomarkers of response. researchgate.netwiley.com
Translational Medicine: In the context of translational medicine, multi-omics data can aid in disease subtyping, diagnosis, prognosis, and predicting drug response. nih.gov
Several computational tools and platforms are being developed to facilitate the integration and interpretation of multi-omics data. nih.govresearchgate.net The application of these approaches to the study of this compound will be instrumental in advancing its development as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
